5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethylphenoxy group and a 3-methoxyphenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the 3,5-dimethylphenoxy intermediate. This intermediate is then reacted with a suitable hydrazide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of certain pathogens.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Studies have shown that it can interact with specific molecular targets involved in disease pathways.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: This compound has a similar phenoxy group but differs in the heterocyclic ring structure, containing an oxazolidinone ring instead of an oxadiazole ring.
2-(3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide: This compound also contains a 3,5-dimethylphenoxy group and a methoxyphenyl group but has a different substitution pattern and an additional amide group.
The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-13(2)9-16(8-12)22-11-17-19-18(20-23-17)14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYTSMMDQBUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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